molecular formula C13H8N2O B188191 Benzo[h][1,6]naphthyridine-5-carbaldehyde CAS No. 69164-27-8

Benzo[h][1,6]naphthyridine-5-carbaldehyde

Cat. No.: B188191
CAS No.: 69164-27-8
M. Wt: 208.21 g/mol
InChI Key: PNCCXVYVMZWAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[h][1,6]naphthyridine-5-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h][1,6]naphthyridine-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack formylation of 6-butyl-benzo[h][1,6]naphthyridine-2,5-dione. This reaction uses reagents such as phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Benzo[h][1,6]naphthyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c][1,5]naphthyridine-6-carbonitrile
  • Benzo[h][1,6]naphthyridine-5-carbonitrile
  • 1,6-Naphthyridine derivatives

Uniqueness

Benzo[h][1,6]naphthyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde group, which imparts distinct reactivity and biological activity compared to other naphthyridine derivatives .

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and potential applications in various scientific fields. Its unique structure and biological activities make it a valuable target for further research and development.

Properties

IUPAC Name

benzo[h][1,6]naphthyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-12-10-5-3-7-14-13(10)9-4-1-2-6-11(9)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCXVYVMZWAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355923
Record name benzo[h][1,6]naphthyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69164-27-8
Record name benzo[h][1,6]naphthyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[h][1,6]naphthyridine-5-carbaldehyde
Reactant of Route 2
Benzo[h][1,6]naphthyridine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Benzo[h][1,6]naphthyridine-5-carbaldehyde
Reactant of Route 4
Benzo[h][1,6]naphthyridine-5-carbaldehyde
Reactant of Route 5
Benzo[h][1,6]naphthyridine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Benzo[h][1,6]naphthyridine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.